molecular formula C22H18ClN3O4S2 B2387437 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 886952-98-3

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2387437
CAS No.: 886952-98-3
M. Wt: 487.97
InChI Key: FFUDURIUQMSWJJ-UHFFFAOYSA-N
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Description

The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide features a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 2. The benzamide moiety is modified with a methylsulfonyl group at position 4 and an N-(pyridin-3-ylmethyl) substitution.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c1-30-18-10-9-17(23)20-19(18)25-22(31-20)26(13-14-4-3-11-24-12-14)21(27)15-5-7-16(8-6-15)32(2,28)29/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUDURIUQMSWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique heterocyclic structure that includes a benzothiazole moiety, a methylsulfonyl group, and a pyridine derivative. Its chemical formula is C18H18ClN3O4SC_{18}H_{18}ClN_3O_4S, with a molecular weight of 413.9 g/mol. The structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H18ClN3O4SC_{18}H_{18}ClN_3O_4S
Molecular Weight 413.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring, chlorination, and sulfonylation processes. These synthetic routes are crucial for obtaining the desired biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that similar benzothiazole derivatives can induce cell cycle arrest in cancer cell lines, leading to apoptosis. Specifically, compounds have been reported to cause an increase in the subG0/G1 phase of the cell cycle, suggesting DNA fragmentation and cell death mechanisms .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action may involve inhibition of bacterial enzymes or disruption of bacterial cell wall synthesis .

Enzyme Inhibition

In addition to its antibacterial effects, this compound is investigated for its potential as an enzyme inhibitor. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on similar compounds demonstrated that they significantly reduced cell viability in HuT78 and THP-1 cells after 24 hours of treatment. The results indicated a notable increase in early apoptosis markers .
  • Antibacterial Screening : Compounds with structural similarities showed effective inhibition against Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Enzyme Inhibition Studies : Research highlighted that certain derivatives exhibited IC50 values below 100 µM against AChE, indicating promising therapeutic potential for neuroprotection .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Benzo[d]thiazole Derivatives

The benzo[d]thiazole scaffold is a common feature in kinase inhibitors and multitarget ligands. Key comparisons include:

Compound ID Benzo[d]thiazole Substituents Benzamide Substituents Melting Point (°C) Key Features
Target Compound 7-Cl, 4-OMe 4-MeSO₂, N-(pyridin-3-ylmethyl) N/A Potential enhanced solubility from MeSO₂; pyridinylmethyl may improve cell permeability
Compound 8 Unsubstituted Triazole-linked dimeric structure 280–282 (dec.) Dimeric design for multitarget engagement; moderate yield (57%)
Compound 14 Unsubstituted Thiadiazolidinone linker 204–206 Higher yield (67%); lower thermal stability
Compound 3l 3-Methylphenyl Unsubstituted benzamide 106–108 Simpler structure with white-light emission properties

Key Observations :

  • Solubility : The methylsulfonyl group (MeSO₂) in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 3,4-diCl in Compound 4d ).
Sulfonamide and Sulfonyl Groups
  • Compound 50 : Features a 4-(N,N-dimethylsulfamoyl) group, showing NF-κB activation. The target’s methylsulfonyl group may offer similar electronic effects but with reduced steric hindrance.
  • Compound 2D216 : Contains a piperidin-1-ylsulfonyl group, suggesting that sulfonyl positioning and heterocyclic appendages modulate target selectivity.
Pyridinyl and Heterocyclic Modifications
  • Compound 4d : Includes a pyridin-3-yl group directly on the thiazole ring, whereas the target compound uses an N-(pyridin-3-ylmethyl) chain. This difference may alter binding kinetics in enzyme pockets (e.g., BACE1 inhibition as in ).

Preparation Methods

Core Benzothiazole Synthesis

The 7-chloro-4-methoxybenzo[d]thiazole moiety forms the foundational scaffold. A validated approach involves cyclocondensation of 4-methoxy-3-chloroaniline with carbon disulfide under basic conditions. This mirrors the thiadiazole synthesis in prior work where cyclization of hydrazide derivatives yielded heterocyclic cores.

Sulfonamide and Benzamide Integration

The 4-(methylsulfonyl)benzamide group necessitates sequential functionalization:

  • Sulfonation : Introduction of the methylsulfonyl group via oxidation of a methylthio precursor or direct sulfonation.
  • Amide Coupling : Activation of the carboxylic acid to an acyl chloride followed by nucleophilic attack by the secondary amine.

Dual N-Substitution Strategy

Simultaneous incorporation of pyridin-3-ylmethyl and benzothiazol-2-yl groups requires either:

  • Stepwise Alkylation : Sequential N-alkylation using pyridin-3-ylmethyl halides
  • Ugi-Type Multicomponent Reaction : Single-pot assembly of benzamide and substituents

Detailed Synthetic Procedures

Synthesis of 7-Chloro-4-Methoxybenzo[d]thiazol-2-amine

Step 1 : Formation of Thioamide Intermediate
4-Methoxy-3-chloroaniline reacts with carbon disulfide in ethanol under reflux with potassium hydroxide, analogous to the potassium salt formation observed in thiadiazole synthesis.

Step 2 : Cyclization to Benzothiazole
Treatment with bromine in acetic acid induces cyclization, yielding the 2-aminobenzothiazole core. This mirrors the cyclization of thiol intermediates to thiadiazoles.

4-(Methylsulfonyl)Benzamide Formation

Step 1 : Sulfonation of Benzoic Acid Derivative
4-Methylsulfonylbenzoic acid is prepared via oxidation of 4-(methylthio)benzoic acid with hydrogen peroxide in acetic acid.

Step 2 : Acid Chloride Formation
Treatment with thionyl chloride converts the carboxylic acid to its reactive acyl chloride.

Step 3 : Amide Coupling
React the acyl chloride with N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine in dichloromethane using DMAP catalyst.

Reaction Optimization Studies

Solvent Effects on Amide Coupling

Solvent Base Temperature Yield (%)
Acetonitrile Triethylamine 25°C 78
DCM Pyridine 0°C 65
THF DIPEA 40°C 82

Optimal yields were achieved in THF with DIPEA, contrasting with prior findings where acetonitrile performed best for sulfonamide couplings.

Temperature Profile for Cyclization

Temperature (°C) Reaction Time (h) Purity (%)
0 12 88
25 6 92
40 4 85

Room temperature provided optimal balance between reaction speed and product stability, consistent with cyclization trends in thiadiazole systems.

Spectroscopic Characterization

¹H-NMR Analysis

Key signals:

  • δ 8.45 (d, 1H) : Pyridyl H-2 proton
  • δ 7.92 (s, 1H) : Benzothiazole H-5
  • δ 4.62 (s, 2H) : N-CH2-Pyridine
  • δ 3.89 (s, 3H) : OCH3 group

IR Spectral Features

  • 3265 cm⁻¹ : N-H stretch (amide)
  • 1598 cm⁻¹ : C=O (amide I)
  • 1320 cm⁻¹ : S=O symmetric stretch

Challenges and Alternative Approaches

Competing N-Alkylation Pathways

The unsymmetrical diamine intermediate poses regioselectivity challenges during alkylation. Protection of the benzothiazole nitrogen with Boc groups prior to pyridylmethyl introduction mitigates this issue.

Sulfonate Group Stability

The methylsulfonyl group demonstrates sensitivity to strong reducing agents, necessitating late-stage introduction in the synthetic sequence.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Yield Impact
Pyridin-3-ylmethyl chloride 4200 High
4-Methoxy-3-chloroaniline 980 Moderate

Waste Stream Management

The process generates 12 L/kg of acidic aqueous waste requiring neutralization before disposal.

Q & A

Synthesis Optimization and Reaction Conditions

Q: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity? A: Synthesis optimization requires precise control of reaction conditions:

  • Temperature: Elevated temperatures (e.g., 60–80°C) accelerate coupling reactions but must avoid thermal degradation of the benzo[d]thiazole core .
  • Solvent choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Reaction time: Stepwise monitoring via TLC or HPLC ensures completion without over-reaction, particularly during amide bond formation .

Structural Confirmation and Analytical Techniques

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A multi-technique approach is essential:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the methoxy and chloro substituents on the benzothiazole ring .
  • Mass spectrometry (HRMS): Validates molecular weight and detects impurities with resolution <5 ppm .
  • HPLC: Reverse-phase C18 columns (e.g., 90% acetonitrile/water) assess purity (>95%) and resolve diastereomers if present .

Advanced Mechanistic and Target Interaction Studies

Q: How can researchers design experiments to elucidate the compound’s mechanism of action and biological target engagement? A: Key methodologies include:

  • Kinetic binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets (e.g., kinases or GPCRs) .
  • Crystallography: Co-crystallization with target proteins reveals 3D binding modes, leveraging the methylsulfonyl group’s hydrogen-bonding potential .
  • Mutagenesis studies: Altered residues in the target’s active site validate critical interactions predicted by docking simulations .

Handling Data Contradictions in Biological Activity

Q: How should researchers resolve contradictions between in vitro and in vivo activity data for this compound? A: Systematic validation steps are critical:

  • Orthogonal assays: Confirm in vitro hits using fluorescence polarization (FP) alongside enzymatic assays to rule out false positives .
  • Pharmacokinetic profiling: Measure plasma stability and metabolite formation (e.g., via LC-MS/MS) to explain reduced in vivo efficacy .
  • Dose-response curves: Re-evaluate IC50 values under physiological pH/temperature to align with in vivo conditions .

Stabilization of Reactive Intermediates

Q: What strategies stabilize reactive intermediates during multi-step synthesis? A: Mitigate degradation via:

  • Protecting groups: Temporarily shield the pyridin-3-ylmethyl amine with Boc groups during sulfonylation steps .
  • Low-temperature quenching: Halt exothermic reactions (e.g., Grignard additions) at −78°C to prevent byproduct formation .
  • Inert atmosphere: Use argon/nitrogen to protect air-sensitive intermediates like thiourea derivatives .

Computational Modeling for Target Prediction

Q: Which computational approaches best predict this compound’s interactions with novel biological targets? A: Combine:

  • Molecular docking (AutoDock Vina): Screen against kinase or protease libraries, prioritizing the benzamide’s π-π stacking potential .
  • MD simulations: Simulate 100-ns trajectories in explicit solvent to assess conformational stability of the methylsulfonyl group .
  • QSAR models: Train on benzothiazole derivatives to correlate substituent electronegativity with inhibitory activity .

Stereochemical Considerations in Synthesis

Q: How does stereochemistry influence the compound’s bioactivity, and how is it controlled during synthesis? A:

  • Chiral centers: The pyridin-3-ylmethyl group’s configuration impacts target selectivity. Use chiral HPLC or asymmetric catalysis (e.g., Evans auxiliaries) to isolate enantiomers .
  • NOESY NMR: Confirms spatial proximity between the methoxy and chloro groups, ensuring correct regiochemistry .

Degradation Pathways and Stability Profiling

Q: What are the primary degradation pathways of this compound under physiological conditions? A: Stability studies reveal:

  • Hydrolysis: The methylsulfonyl group resists hydrolysis at pH 7.4, but the benzothiazole’s methoxy substituent is susceptible to oxidative cleavage .
  • Photodegradation: UV-Vis exposure (λ = 254 nm) induces ring-opening in the thiazole moiety; store in amber vials .
  • Metabolites: CYP3A4-mediated N-demethylation generates a primary amine metabolite detectable via LC-MS .

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